

Application Notes and Protocols: Linker Chemistry for Synthesizing PROTACs with VH032 Thiol

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Compound of Interest

Compound Name: VH032 thiol

Cat. No.: B15542991

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Introduction

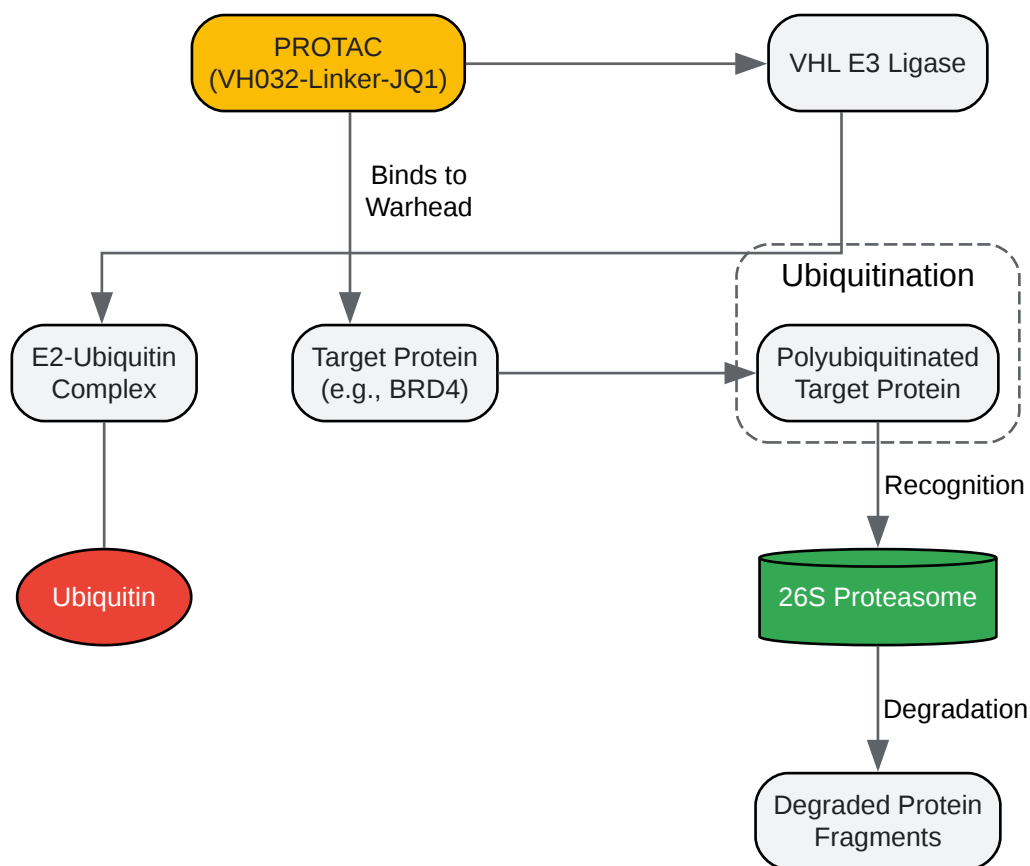
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins.^[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized in PROTAC design due to its broad tissue expression and the availability of well-characterized ligands, such as VH032.^{[2][3]}

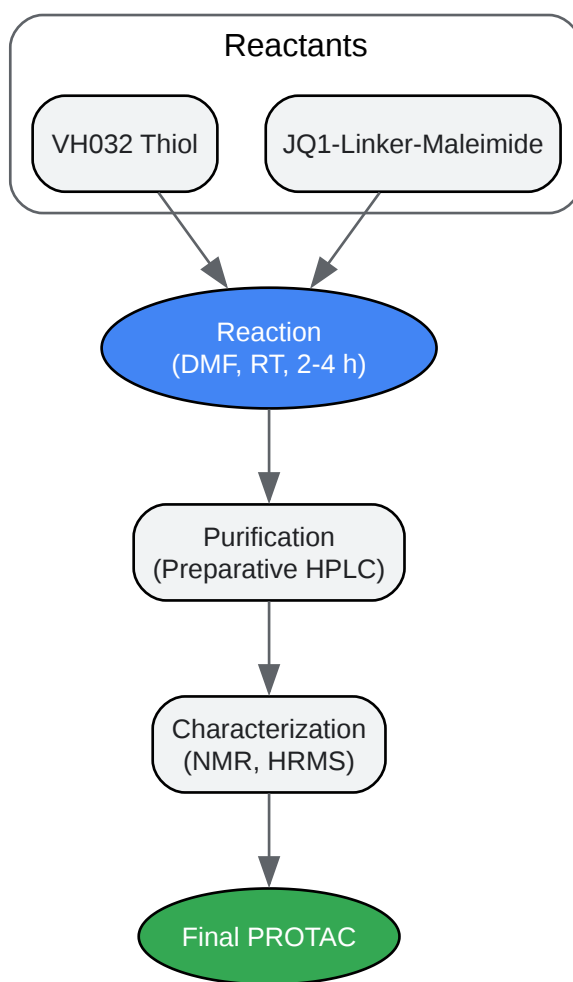
This application note provides a detailed overview and experimental protocols for the synthesis of PROTACs utilizing VH032 functionalized with a thiol group (**VH032 thiol**). The thiol group offers a versatile chemical handle for conjugation with various linker types, enabling the exploration of structure-activity relationships (SAR) to optimize PROTAC potency, selectivity, and pharmacokinetic properties. We will focus on two common thiol-reactive linker chemistries: thiol-maleimide Michael addition and thiol-ene click chemistry.

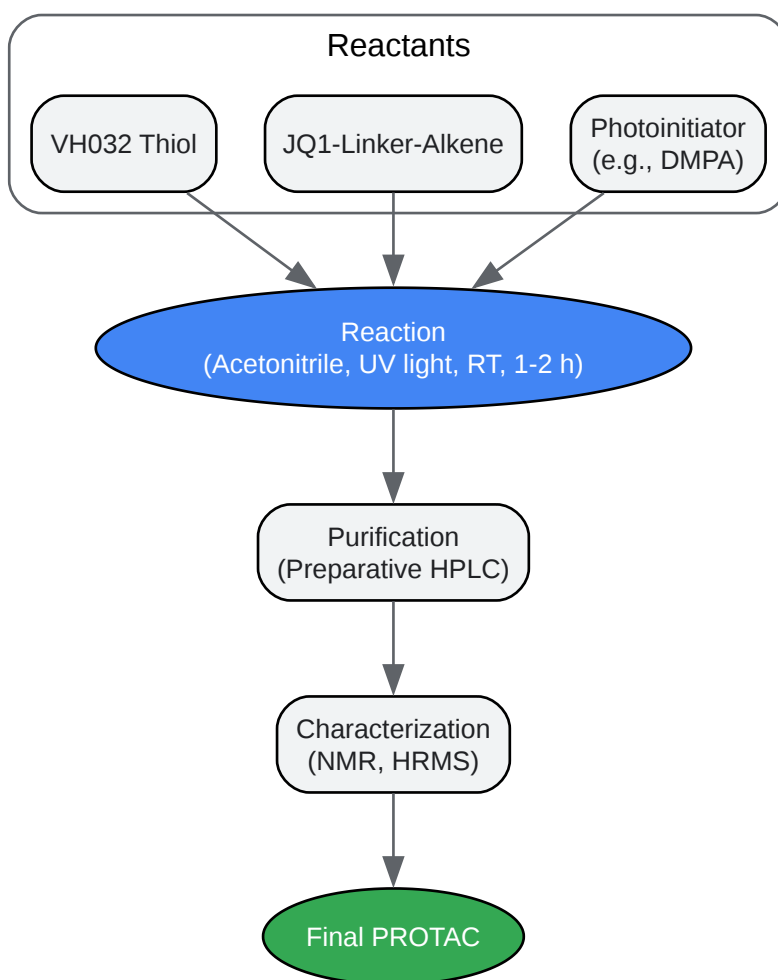
PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-

conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.







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References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 3. bocsci.com [bocsci.com]
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